Acid Dissociation Constant (pKa): 2,3-Dimethyl-3-pentanol vs. 3,5-Dimethyl-3-heptanol
2,3-Dimethyl-3-pentanol exhibits a predicted pKa of 15.24±0.29 . In comparison, the C9 homolog 3,5-dimethyl-3-heptanol has a predicted pKa of 15.31±0.20 . The lower pKa indicates slightly higher acidity (by approximately 0.07 pKa units) for the C7 alcohol, which may influence deprotonation equilibria, alkoxide formation rates, and hydrogen-bond donating capacity in reactions where alcohol acidity is kinetically or thermodynamically relevant.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 15.24 ± 0.29 |
| Comparator Or Baseline | 3,5-Dimethyl-3-heptanol: 15.31 ± 0.20 |
| Quantified Difference | ΔpKa ≈ 0.07 (target compound more acidic) |
| Conditions | Predicted values; experimental determination not reported in these sources |
Why This Matters
Procurement decisions for reactions involving alkoxide generation, acid-catalyzed dehydration, or proton-transfer-dependent selectivity should account for pKa differences among tertiary alcohol homologs, as even small ΔpKa shifts can alter rate-determining step equilibria.
